9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Description
This compound belongs to the xanthene-dione family, characterized by a fused tricyclic core (xanthene) with two ketone groups at positions 1 and 6. Its unique structure includes a 2,6-dimethyltetrahydrodioxino-dioxin substituent at position 9, which confers distinct steric and electronic properties. Xanthene derivatives are renowned for their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The compound’s complex substituent likely enhances metabolic stability and target specificity, making it a candidate for therapeutic development.
Properties
CAS No. |
7512-02-9 |
|---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
9-(2,6-dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C25H34O7/c1-12-28-11-18-22(30-12)23(31-13(2)29-18)21-19-14(26)7-24(3,4)9-16(19)32-17-10-25(5,6)8-15(27)20(17)21/h12-13,18,21-23H,7-11H2,1-6H3 |
InChI Key |
NUIBXLWXNAKBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC2C(O1)C(OC(O2)C)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the tetrahydrodioxino and xanthene intermediates, followed by their fusion under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium on carbon
Solvents: Dichloromethane, ethanol
Catalysts: Palladium on carbon, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Overview
The compound 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule characterized by its intricate structure that includes multiple fused rings and various functional groups. Its molecular formula is with a molecular weight of approximately 446.54 g/mol. The compound's unique features suggest potential applications in various scientific fields.
Chemistry
This compound serves as a reagent or intermediate in organic synthesis. Its structural complexity allows it to participate in various chemical reactions such as oxidation and reduction. It can be utilized in synthesizing other complex organic molecules due to its functional groups that facilitate nucleophilic substitution reactions.
Biology
Research into the biological activity of this compound has shown promising results. It is being studied for its antimicrobial and anticancer properties . Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines and could potentially lead to the development of novel anticancer agents .
Medicine
In the field of medicine, this compound is under investigation for its therapeutic effects . Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Studies are ongoing to explore its efficacy in treating diseases linked to oxidative stress and inflammation .
Industry
The industrial applications of this compound include its use in the production of specialty chemicals and materials . Its unique properties may allow it to function as a precursor for various chemical products or as a stabilizing agent in formulations .
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The results indicated significant cytotoxicity at certain concentrations compared to control groups .
- Antimicrobial Properties : Another research effort highlighted the antimicrobial activity of this compound against several bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences among related xanthene-diones:
| Compound Name | Substituent at Position 9 | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 2,6-Dimethyltetrahydrodioxino-dioxin | C₂₄H₂₈O₇ | 436.47 | Bicyclic dioxane/dioxin substituent |
| 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-... | 4-Hydroxy-3-methoxyphenyl | C₂₄H₂₈O₅ | 396.47 | Aromatic ring with polar -OH and -OCH₃ groups |
| 9-(4-Hydroxybutyl)-3,3,6,6-tetramethyl-... | 4-Hydroxybutyl | C₂₁H₃₀O₄ | 346.46 | Aliphatic chain with terminal -OH group |
| 9-(3,4-Dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 3,4-Dimethoxyphenyl | C₂₁H₂₂O₅ | 354.40 | Electron-rich aromatic substituent |
| 9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-... | 2-Hydroxyphenyl | C₂₃H₂₄O₄ | 364.43 | Ortho-substituted phenolic group |
Key Observations :
- Polar substituents (e.g., -OH in 4-hydroxybutyl derivatives) enhance solubility in aqueous media compared to aromatic or non-polar groups .
Key Observations :
Physicochemical and Pharmacological Properties
Key Observations :
Computational and Bioactivity Profiling
- Similarity Indexing : Compounds with >50% structural similarity (via Tanimoto coefficients) often share bioactivity profiles. For example, aglaithioduline showed ~70% similarity to SAHA, a histone deacetylase inhibitor .
- Molecular Networking : Clusters based on fragmentation patterns (cosine scores) link structurally related compounds, aiding in dereplication .
Biological Activity
The compound 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione , also known by its CAS number 7512-02-9 , is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₆O₇ |
| Molecular Weight | 446.53 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 569 °C at 760 mmHg |
| Flash Point | 244 °C |
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects. The following sections summarize key findings regarding its pharmacological properties.
Antioxidant Activity
Research indicates that compounds structurally similar to xanthene derivatives exhibit antioxidant properties . The presence of multiple hydroxyl groups in the xanthene structure is known to contribute to free radical scavenging capabilities. Studies have shown that such compounds can significantly reduce oxidative stress markers in cellular models.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. For instance:
- Cell Line Studies : The compound exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines while showing minimal toxicity to normal cells.
- Mechanism of Action : The anticancer activity may involve the induction of apoptosis through the mitochondrial pathway and modulation of cell cycle progression.
Study 1: In Vitro Anti-inflammatory Activity
A study investigated the effect of the compound on macrophage activation induced by lipopolysaccharide (LPS). The results indicated a significant reduction in nitric oxide production and downregulation of COX-2 expression. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory conditions.
Study 2: Antioxidant Efficacy
In another study assessing the antioxidant capacity using DPPH and ABTS assays, the compound demonstrated a strong ability to scavenge free radicals compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
